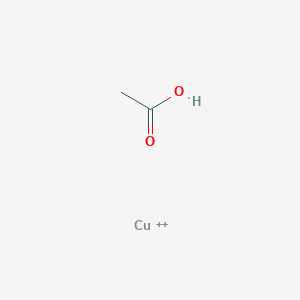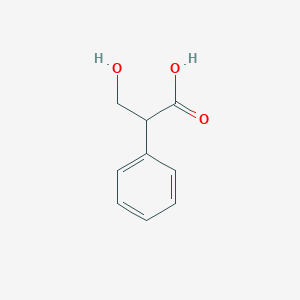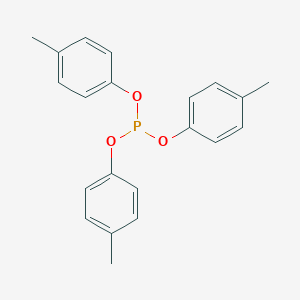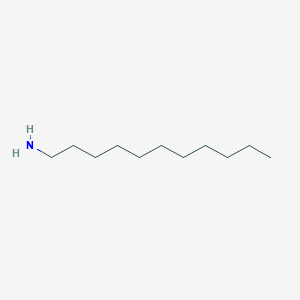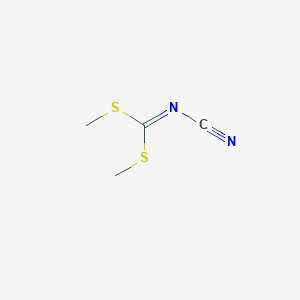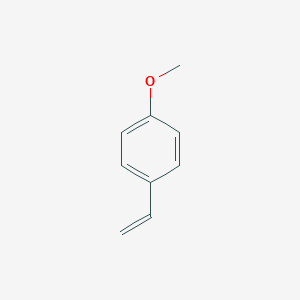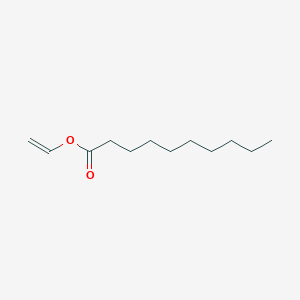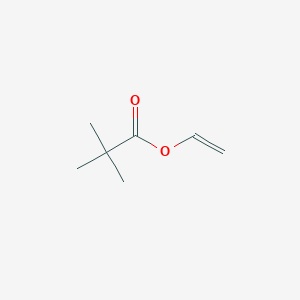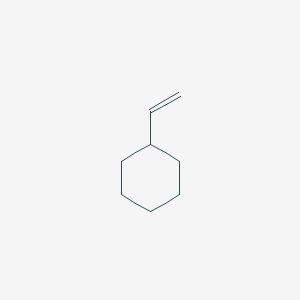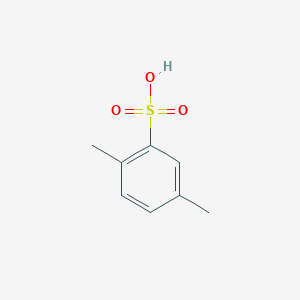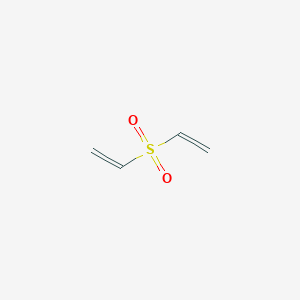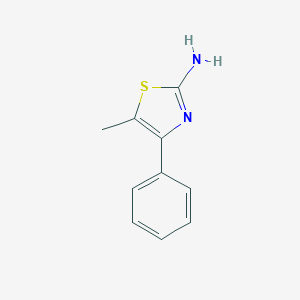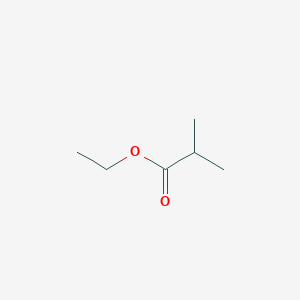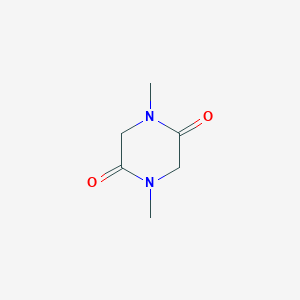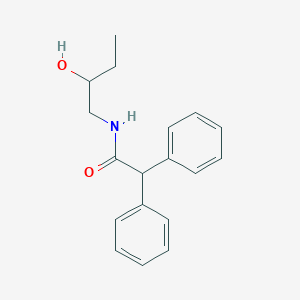
1-(N-Diphenylacetamido)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-Diphenylacetamido)-2-butanol, also known as DPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAB is a chiral compound with two enantiomers, R and S, and has a molecular weight of 305.38 g/mol.
作用机制
The mechanism of action of 1-(N-Diphenylacetamido)-2-butanol involves its ability to modulate the activity of various enzymes and signaling pathways in cells. 1-(N-Diphenylacetamido)-2-butanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(N-Diphenylacetamido)-2-butanol can alter the expression of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells. 1-(N-Diphenylacetamido)-2-butanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
生化和生理效应
1-(N-Diphenylacetamido)-2-butanol has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has also been shown to modulate the expression of genes involved in cell survival and proliferation, leading to changes in cell behavior.
实验室实验的优点和局限性
One advantage of using 1-(N-Diphenylacetamido)-2-butanol in lab experiments is its high purity and yield, which allows for consistent and reproducible results. 1-(N-Diphenylacetamido)-2-butanol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using 1-(N-Diphenylacetamido)-2-butanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 1-(N-Diphenylacetamido)-2-butanol in vivo.
未来方向
There are many potential future directions for 1-(N-Diphenylacetamido)-2-butanol research. One area of interest is the development of 1-(N-Diphenylacetamido)-2-butanol-based therapies for cancer and neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(N-Diphenylacetamido)-2-butanol and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods for 1-(N-Diphenylacetamido)-2-butanol may allow for the production of more potent and selective compounds for scientific research.
合成方法
1-(N-Diphenylacetamido)-2-butanol can be synthesized through a multi-step process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction of the resulting ketone with N,N-dimethylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield 1-(N-Diphenylacetamido)-2-butanol. The synthesis of 1-(N-Diphenylacetamido)-2-butanol has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学研究应用
1-(N-Diphenylacetamido)-2-butanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. 1-(N-Diphenylacetamido)-2-butanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
130203-73-5 |
|---|---|
产品名称 |
1-(N-Diphenylacetamido)-2-butanol |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-(2-hydroxybutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |
InChI 键 |
KRWSLCYLYQEVCL-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
规范 SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
同义词 |
1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



